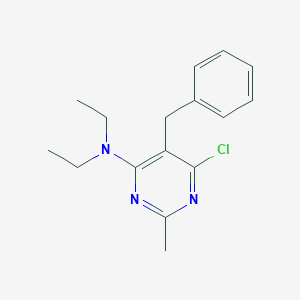

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, or 5-BCMPDEA, is an important chemical compound with a variety of uses in the scientific research community. It is a member of the pyrimidine family, which are nitrogen-containing compounds that are used in a variety of applications, including as pharmaceuticals, dyes, and insecticides. 5-BCMPDEA has been studied for its potential uses in the medical and scientific research fields, due to its unique properties.

Scientific Research Applications

Corrosion Inhibition

The compound, as part of the benzylidene-pyrimidin-2-yl-amine class, has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Research demonstrates that these inhibitors, including variants such as benzylidene-pyrimidin-2-yl-amine, show good corrosion inhibition even at low concentrations. They function as mixed-type inhibitors and their effectiveness is influenced by factors like temperature and inhibitor concentration. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, suggesting efficient inhibition is characterized by a substantial decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis and Chlorination

Studies have explored the synthesis and chlorination of similar pyrimidin-4-ols with nitrogen functionality. For example, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol led to a 6-chloro derivative, which is relevant to the study of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine. These studies contribute to the understanding of chemical reactions and transformations within this class of compounds (Harnden & Hurst, 1990).

Antithrombotic Properties

A study focusing on the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones revealed the synthesis of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a representative of new antithrombotic compounds. This compound, related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has shown favorable cerebral and peripheral effects, indicating potential medical applications in antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).

Biological Activities

Research into pyrimidine derivatives, closely related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has revealed a range of biological activities. These include anti-bacterial, anti-allergic, anti-HIV activities, and potential as chemotherapeutic agents. The study of substituted pyrimidine nuclei has indicated their effectiveness in treating various diseases, making them significant in pharmaceutical research (Murugavel et al., 2014).

properties

IUPAC Name |

5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAHZZXJYLHUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424336 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

CAS RN |

500156-07-0 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)